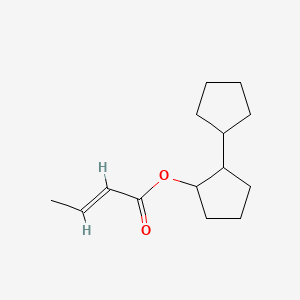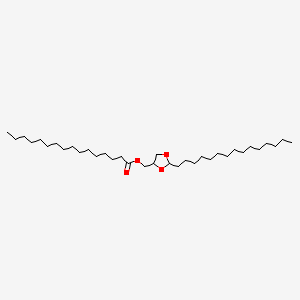
1,2,3,4,5,8-Hexahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,8-Hexahydronaphthalene is a chemical compound with the molecular formula C₁₀H₁₄ and a molecular weight of 134.2182 g/mol . It is a derivative of naphthalene, where the aromatic ring system is partially hydrogenated, resulting in a compound that retains some of the structural features of naphthalene but with different chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5,8-Hexahydronaphthalene can be synthesized through the partial hydrogenation of naphthalene. This process typically involves the use of a hydrogenation catalyst such as palladium or platinum under high pressure and temperature conditions . The reaction can be represented as follows:
C10H8+3H2→C10H14
Industrial Production Methods
In an industrial setting, the hydrogenation of naphthalene is carried out in large reactors where naphthalene is exposed to hydrogen gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the aromatic rings without over-reduction.
化学反応の分析
Types of Reactions
1,2,3,4,5,8-Hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Further reduction can lead to the formation of decahydronaphthalene.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Decahydronaphthalene.
Substitution: Halogenated derivatives of hexahydronaphthalene.
科学的研究の応用
1,2,3,4,5,8-Hexahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of partially hydrogenated aromatic systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 1,2,3,4,5,8-Hexahydronaphthalene involves its interaction with molecular targets through its partially hydrogenated aromatic system. The compound can participate in various chemical reactions due to the presence of both saturated and unsaturated carbon atoms. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.
類似化合物との比較
Similar Compounds
Decahydronaphthalene: Fully hydrogenated naphthalene with the formula C₁₀H₁₈.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Partially hydrogenated naphthalene with the formula C₁₀H₁₂.
Uniqueness
1,2,3,4,5,8-Hexahydronaphthalene is unique due to its specific degree of hydrogenation, which imparts distinct chemical properties compared to fully hydrogenated or less hydrogenated derivatives. Its partially hydrogenated structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .
特性
CAS番号 |
36231-13-7 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
1,2,3,4,5,8-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2H,3-8H2 |
InChIキー |
CCLPTDRLVDMCRP-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)CC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


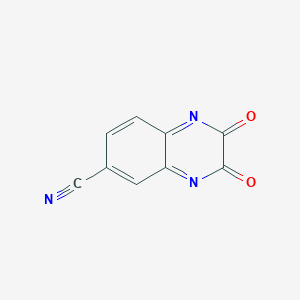

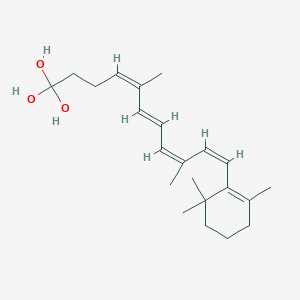
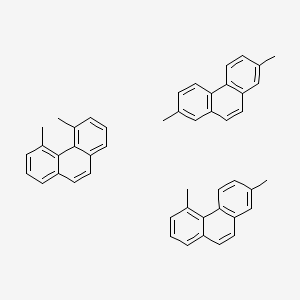
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
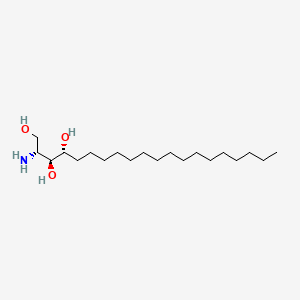
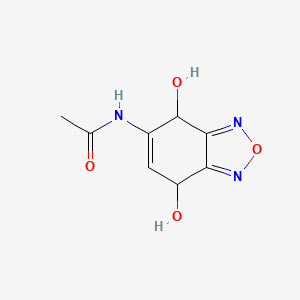
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
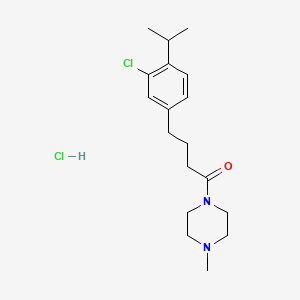
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)
![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)

